Technical Monograph: 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine
Technical Monograph: 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine
The "Scaffold Hopper’s" Gateway to Imidazo[4,5-b]pyridines
Executive Summary
5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine (CAS: 1033202-53-7) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors and protein degraders (PROTACs). Structurally, it represents a tri-functionalized pyridine core:[1]
-
C2-Cyclopentylamine: A hydrophobic moiety often exploited to fill ATP-binding pockets in kinases (e.g., CDK4/6 homology).[1]
-
C3-Nitro Group: A "masked" amine functionality, serving as the precursor for vicinal diamines and subsequent cyclization into imidazo[4,5-b]pyridines.[1]
-
C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification.[1]
This guide outlines the synthesis, reactivity, and strategic application of this compound in medicinal chemistry.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | 5-bromo-N-cyclopentyl-3-nitropyridin-2-amine |
| CAS Number | 1033202-53-7 |
| Molecular Formula | |
| Molecular Weight | 286.13 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH |
| LogP (Calc) | ~3.3 (Lipophilic) |
| pKa (Calc) | ~1.2 (Pyridine nitrogen), Weakly basic due to nitro-withdrawal |
| Storage | Inert atmosphere, 2–8°C, Light Sensitive |
Synthetic Methodology
The synthesis of 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine is a classic example of Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The most efficient route disconnects the C2-N bond, tracing back to 5-bromo-2-chloro-3-nitropyridine and cyclopentylamine .
Optimized Laboratory Protocol
Note: This protocol is designed for gram-scale synthesis with a focus on purity and yield.
Reagents:
-
Precursor: 5-bromo-2-chloro-3-nitropyridine (1.0 equiv)
-
Nucleophile: Cyclopentylamine (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or Triethylamine (
)[1] -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 5-bromo-2-chloro-3-nitropyridine and anhydrous EtOH (5 mL/mmol). Stir until fully dissolved.
-
Cryogenic Setup: Cool the solution to 0°C using an ice bath. Rationale: The reaction is exothermic; temperature control prevents impurity formation (e.g., bis-addition or degradation).
-
Addition: Add DIPEA followed by the dropwise addition of cyclopentylamine.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Work-up:
-
Purification: Recrystallize from hot EtOH or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Mechanistic Visualization
The following diagram illustrates the
Figure 1: The
Strategic Applications in Drug Discovery
This compound is rarely the final drug; it is a linchpin intermediate .[1] Its value lies in its divergent reactivity.[1]
The Imidazo[4,5-b]pyridine Pathway
The most common application is the synthesis of fused ring systems.[1]
-
Reduction: The nitro group is reduced to an amine (using
, , or ) to yield 5-bromo-N2-cyclopentylpyridine-2,3-diamine . -
Cyclization: Reaction with an orthoformate, aldehyde, or phosgene equivalent closes the ring to form the imidazo[4,5-b]pyridine core.[1]
Relevance: This scaffold mimics the purine ring of ATP, making it a "privileged structure" for kinase inhibitors (e.g., targeting CDK, JAK, or MAPK pathways).[1]
Scaffold Hopping (Bioisosterism)
Researchers often use this pyridine analog to replace pyrimidine cores (found in drugs like Ribociclib or Palbociclib ).[1]
-
Pyrimidine: 2-chloro-N-cyclopentylpyrimidin-4-amine.
-
Pyridine (This Compound): 5-bromo-N-cyclopentyl-3-nitropyridin-2-amine.[3][4][5][6]
-
Advantage:[1][7][8] The pyridine nitrogen offers a different H-bond acceptor profile and alters the metabolic stability (CYP450 interaction) compared to the pyrimidine.[1]
Functionalization Workflow
Figure 2: Divergent synthetic utility. The scaffold allows for orthogonal modification: the nitro group controls the "head" (hinge binding), while the bromine controls the "tail" (solvent-exposed region).[1]
Safety & Handling Protocols
Hazard Class: Irritant / Toxic.[1][9] Nitropyridines are potentially mutagenic and can be absorbed through the skin.[1]
-
H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1] Work must be performed in a fume hood.[1]
-
Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers or reducing agents in the waste stream.[1]
References
-
PubChem. (2025).[1][10] Compound Summary for CID 24884173: 5-Bromo-3-nitropyridine-2-carbonitrile (Analogous Chemistry). National Library of Medicine.[1] Link[1]
-
ChemicalBook. (2025).[1][11] 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine (Structural Analog & Application).Link[1]
-
Jubilant Ingrevia. (2024).[1] Safety Data Sheet: 5-bromo-2-nitropyridine.Link
-
CP Lab Safety. (2025). Product Specification: 5-Bromo-2-cyclopentylamino-3-nitropyridine.Link
Sources
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- 3. 4-Chlorophenethylamine | 156-41-2 [amp.chemicalbook.com]
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- 6. 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine, CasNo.1033202-53-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 5-ブロモ-2-ヒドロキシ-3-ニトロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
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